

# Trk-IN-7: A Potent Pan-Trk Inhibitor for Neurobiological Research

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## Compound of Interest

Compound Name: Trk-IN-7

Cat. No.: B12413142

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This technical guide provides an in-depth overview of **Trk-IN-7**, a potent, orally bioavailable, and CNS-penetrant pan-Tropomyosin receptor kinase (Trk) inhibitor. **Trk-IN-7**, also referred to as compound I-6 in patent literature, has emerged as a valuable tool for investigating the role of Trk signaling in various neurobiological processes and as a potential therapeutic agent for neurological disorders and cancers driven by Trk fusions. This document summarizes its biochemical and cellular activity, outlines detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

## Core Data Summary

The inhibitory activity of **Trk-IN-7** against the three Trk receptor tyrosine kinases—TrkA, TrkB, and TrkC—has been characterized through various in vitro assays. The following tables provide a consolidated view of its potency.

Target	IC50 (nM)	Assay Type
TrkA	0.25 - 10	Biochemical
TrkB	0.25 - 10	Biochemical
TrkC	0.25 - 10	Biochemical

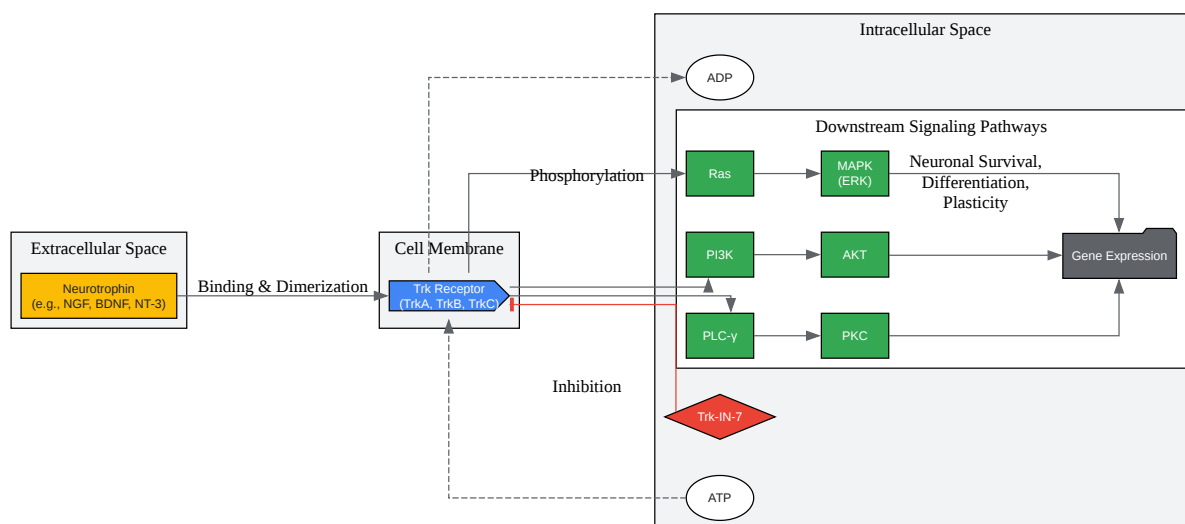
Table 1: In Vitro Inhibitory Activity of **Trk-IN-7** Against Trk Kinases. The IC50 values represent the concentration of **Trk-IN-7** required to inhibit 50% of the kinase activity in a biochemical assay. Data sourced from patent literature describing compound I-6.[\[1\]](#)

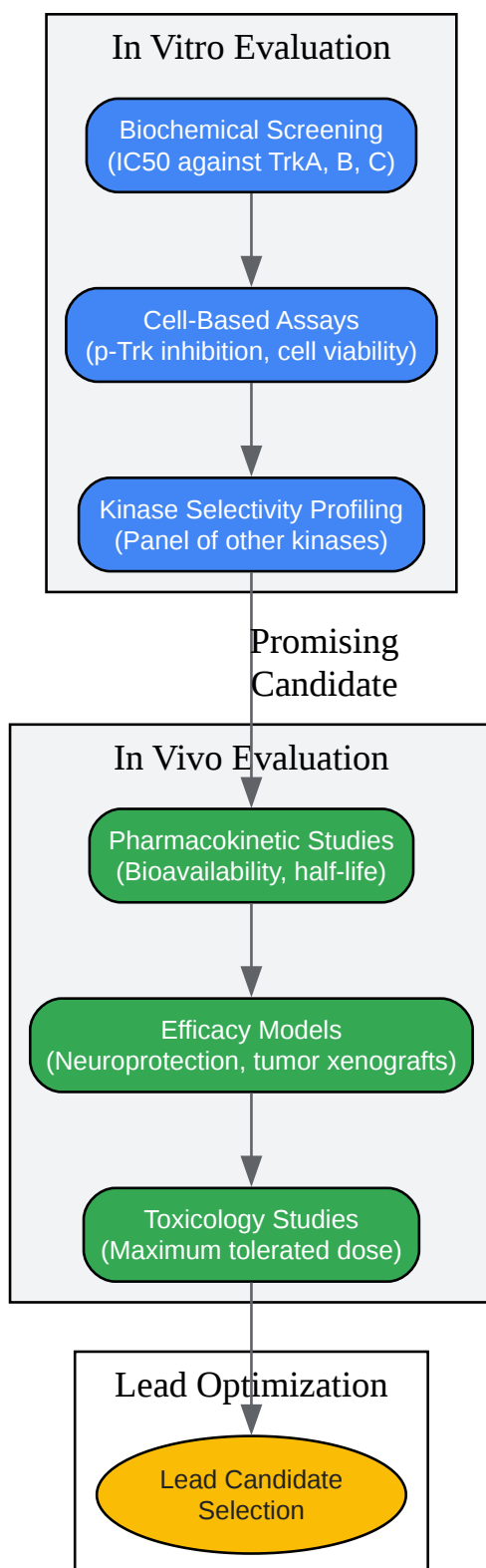
Parameter	Value	Species	Administration
Pharmacokinetics			
Half-life (t <sub>1/2</sub> )	Not Reported		
C <sub>max</sub>	Not Reported		
Bioavailability (F%)	Not Reported		
In Vivo Efficacy			
Tumor Growth Inhibition (TGI)	Not Reported		

Table 2: In Vivo Characteristics of **Trk-IN-7**. Currently, specific in vivo pharmacokinetic and efficacy data for **Trk-IN-7** have not been publicly disclosed in detail. The table will be updated as new information becomes available.

## Mechanism of Action and Signaling Pathway

**Trk-IN-7** functions as an ATP-competitive inhibitor of Trk kinases. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling cascades. The primary signaling pathways affected by Trk inhibition are the Ras/MAPK, PI3K/AKT, and PLC-γ pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity.





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## References

- 1. Search for patents | USPTO [uspto.gov]
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